molecular formula C16H10N4O2 B12578247 Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester CAS No. 624723-64-4

Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester

Cat. No.: B12578247
CAS No.: 624723-64-4
M. Wt: 290.28 g/mol
InChI Key: XIUDZUIZGYTPBK-UHFFFAOYSA-N
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Description

Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester is a complex organic compound known for its unique structural framework. It is often utilized in various scientific fields due to its electron-withdrawing properties and ability to form stable complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester typically involves the reaction of pyrazino[2,3-f][1,10]phenanthroline with methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester primarily involves its ability to act as an electron acceptor. The electron density is delocalized on the quinoxaline ring, allowing it to stabilize various metal ions and form stable complexes. This property is particularly useful in applications such as catalysis and molecular device technology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazino[2,3-f][1,10]phenanthroline-2-carboxylic acid, methyl ester is unique due to its ester group, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it particularly versatile in various scientific and industrial applications .

Properties

CAS No.

624723-64-4

Molecular Formula

C16H10N4O2

Molecular Weight

290.28 g/mol

IUPAC Name

methyl pyrazino[2,3-f][1,10]phenanthroline-3-carboxylate

InChI

InChI=1S/C16H10N4O2/c1-22-16(21)11-8-19-14-9-4-2-6-17-12(9)13-10(15(14)20-11)5-3-7-18-13/h2-8H,1H3

InChI Key

XIUDZUIZGYTPBK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2C3=C(C4=C(C2=N1)C=CC=N4)N=CC=C3

Origin of Product

United States

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